
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chlorine atom, a methoxybenzyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-2-(4-Methoxybenzyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxybenzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-amino-2-(4-Methoxybenzyl)-4-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-chloro-2-(4-Methoxybenzyl)-4-carboxybenzene.
Wissenschaftliche Forschungsanwendungen
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-chloro-2-(4-Methoxybenzyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-chloro-2-(4-Methoxybenzyl)-4-carboxybenzene: Similar structure but with a carboxylic acid group instead of a nitro group.
1-chloro-2-(4-Methoxybenzyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a methoxybenzyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H12ClNO3 |
|---|---|
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
1-chloro-2-[(4-methoxyphenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-5-2-10(3-6-13)8-11-9-12(16(17)18)4-7-14(11)15/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
SIRCASMGGILITF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



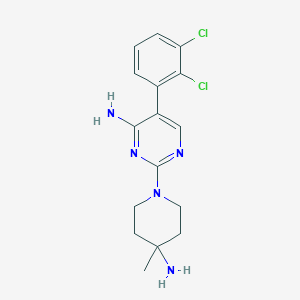

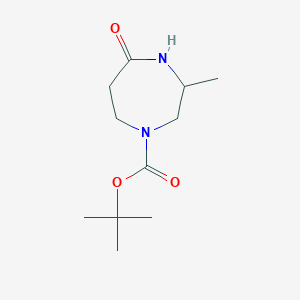
![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)

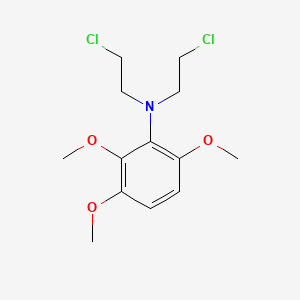
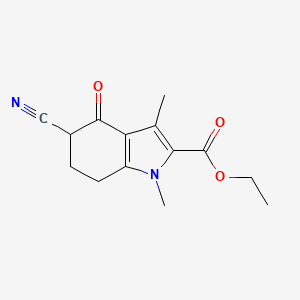
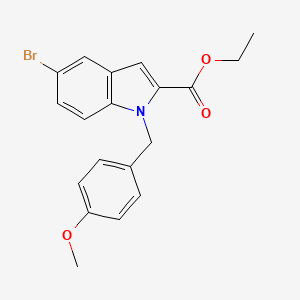

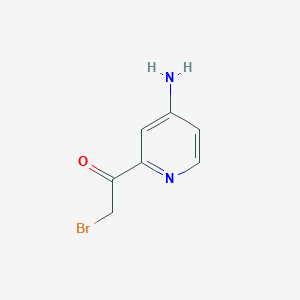


![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
